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Abstract
Hexafluoro-1,3-butadiene (C4F6) is a fluorocarbon gas increasingly utilized in the

semiconductor industry for plasma etching of dielectric materials, primarily silicon dioxide

(SiO2).[1] Its growing adoption stems from its ability to achieve highly anisotropic etch profiles,

high selectivity to underlying layers and photoresists, and its favorable environmental profile

with a lower global warming potential (GWP) compared to traditional fluorocarbon gases like

C4F8.[1][2] This application note provides a comprehensive overview of the use of C4F6 in

dielectric etch processes, including its fundamental plasma chemistry, comparative

performance data, and detailed experimental protocols for researchers and process engineers.

Introduction
The continuous scaling of semiconductor devices necessitates the precise and reliable etching

of high-aspect-ratio (HAR) features in dielectric films.[3] Traditional fluorocarbon plasmas, while

effective, often face challenges in maintaining profile control and selectivity at advanced

technology nodes. C4F6 has emerged as a promising alternative, offering a unique balance of

etching and polymerization that enables the fabrication of complex device architectures.[4]

The key advantages of using C4F6 in dielectric etch processes include:
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High Selectivity: C4F6 plasmas can achieve high etch selectivity of SiO2 over silicon (Si),

silicon nitride (SiN), and photoresist materials.[5][6] This is crucial for preventing the erosion

of underlying layers and maintaining pattern fidelity.

Anisotropic Etching: The formation of a thin fluorocarbon (FC) polymer layer on the feature

sidewalls during the etch process provides passivation, leading to highly vertical and

anisotropic etch profiles.[2]

High-Aspect-Ratio Etching: The controlled polymerization characteristics of C4F6 make it

well-suited for etching deep contact holes and trenches with high aspect ratios.[4][7]

Environmental Benefits: C4F6 has a significantly lower global warming potential than

commonly used C4F8, contributing to a reduction in greenhouse gas emissions from

semiconductor manufacturing.[2]

Plasma Chemistry and Etching Mechanism
The etching of SiO2 in a C4F6 plasma is a complex process involving a synergy between ion

bombardment and chemical reactions. The primary mechanism involves the following steps:

Plasma Dissociation: In the plasma, C4F6 molecules dissociate into various reactive

species, including CF, CF2, and CF3 radicals, as well as F atoms and energetic ions (e.g.,

CF+).[8] The CF2 radical is a key species in C4F6 plasmas, with its density being more than

an order of magnitude greater than that of CF.[5][6]

Fluorocarbon Film Formation: A thin, protective fluorocarbon (FC) polymer film deposits on

all surfaces within the chamber, including the wafer. This film plays a critical role in the etch

process.

Ion-Enhanced Etching: Energetic ions, accelerated by the plasma sheath, bombard the

wafer surface. This ion bombardment serves two main purposes: it removes the FC film from

the bottom of the feature, exposing the underlying SiO2, and it provides the activation energy

for the chemical reaction between the fluorine-containing species and the SiO2.

Chemical Reaction and Volatile Product Formation: The exposed SiO2 reacts with fluorine

radicals to form volatile products, primarily silicon tetrafluoride (SiF4), which are then
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pumped out of the chamber. A silicon oxyfluoride (SiOF) intermediate layer is believed to

form at the reactive interface.[9]

Sidewall Passivation: The FC film on the feature sidewalls is less exposed to direct ion

bombardment and remains largely intact, preventing lateral etching and ensuring an

anisotropic profile.[2]

The addition of other gases, such as Argon (Ar) and Oxygen (O2), is common to further control

the plasma properties and etch characteristics. Ar is often added to increase ion density and

enhance the physical sputtering component of the etch.[5] O2 can be used to control the

thickness of the FC polymer film; it reacts with the carbon in the film to form volatile CO and

CO2, thereby reducing the polymerization rate.[10]

Quantitative Data and Performance Comparison
The performance of C4F6 in dielectric etch processes is often compared to other fluorocarbon

gases, particularly C4F8. The following tables summarize key performance metrics.

Gas Chemistry
SiO2 Etch Rate
(nm/min)

Si Etch Rate
(nm/min)

Resist Etch
Rate (nm/min)

Reference
Conditions

C4F6/Ar (90%

Ar)

Lower than

C4F8/Ar

Lower than

C4F8/Ar

Lower than

C4F8/Ar

600 W inductive

power, 20 mTorr

pressure, -100 V

self-bias

C4F8/Ar (90%

Ar)

Higher than

C4F6/Ar

Higher than

C4F6/Ar

Higher than

C4F6/Ar

600 W inductive

power, 20 mTorr

pressure, -100 V

self-bias

Table 1: Comparison of Etch Rates for C4F6/Ar and C4F8/Ar Plasmas.[5]
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Gas Chemistry SiO2/Si Selectivity
SiO2/Resist
Selectivity

Reference
Conditions

C4F6/Ar (90% Ar) ~9 ~4

600 W inductive

power, 20 mTorr

pressure, -100 V self-

bias

C4F8/Ar (90% Ar) ~5 ~2

600 W inductive

power, 20 mTorr

pressure, -100 V self-

bias

Table 2: Comparison of Etch Selectivity for C4F6/Ar and C4F8/Ar Plasmas.[5][6]

Gas Chemistry
Steady-State Fluorocarbon
Film Thickness (nm)

Reference Conditions

C4F6/Ar ~4.0

600 W inductive power, 20

mTorr pressure, -100 V self-

bias

C4F8/Ar ~2.8

600 W inductive power, 20

mTorr pressure, -100 V self-

bias

Table 3: Comparison of Fluorocarbon Film Thickness for C4F6/Ar and C4F8/Ar Plasmas.[5][6]

Experimental Protocols
The following are example protocols for dielectric etching using C4F6. The specific parameters

will need to be optimized for the particular etch tool and application.

This protocol is designed for etching deep contact holes in a SiO2 layer with high selectivity to

an underlying SiN stop layer.

Equipment: Inductively Coupled Plasma (ICP) or Capacitively Coupled Plasma (CCP) Etcher.
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Materials:

Silicon wafer with a thermally grown or deposited SiO2 layer (e.g., 1 µm thick).

Patterned photoresist or hard mask (e.g., amorphous carbon layer).

Process Gases: C4F6, O2, Ar.

Protocol:

Wafer Loading: Load the patterned wafer into the etch chamber.

Chamber Conditioning: Run a chamber cleaning recipe if necessary to ensure a consistent

starting condition.

Process Step 1: Breakthrough Etch (Optional):

This step is used to remove any native oxide or residue at the bottom of the patterned

features.

Gas Flows: Ar (50-100 sccm)

Pressure: 5-15 mTorr

ICP/Source Power: 300-500 W

Bias Power: 50-100 W

Duration: 5-15 seconds

Process Step 2: Main Etch:

Gas Flows: C4F6 (10-50 sccm), O2 (2-20 sccm), Ar (50-300 sccm).[11] The C4F6:O2 flow

rate ratio is critical for controlling the polymer deposition and can range from 0.5:1 to 5:1.

[11]

Pressure: 10-50 mTorr

ICP/Source Power: 500-1500 W
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Bias Power: 100-500 W (Higher bias power increases ion energy and etch rate but can

reduce selectivity).

Substrate Temperature: 10-60 °C

Duration: Etch to endpoint, which can be detected by optical emission spectroscopy (OES)

or by a timed etch based on a known etch rate.

Process Step 3: Over Etch:

This step ensures that all features are cleared of SiO2. The gas chemistry may be

adjusted to increase selectivity to the underlying layer.

Gas Flows: C4F6 (10-30 sccm), O2 (5-25 sccm), Ar (100-400 sccm).

Pressure: 20-60 mTorr

ICP/Source Power: 400-1000 W

Bias Power: 50-200 W

Duration: 10-30% of the main etch time.

Wafer Unloading: Unload the wafer from the chamber.

Post-Etch Cleaning: Perform a solvent strip to remove the photoresist and a wet or dry clean

to remove any remaining polymer residues.

Etch Rate: Measure the etched depth using a profilometer or scanning electron microscope

(SEM) and divide by the etch time.

Selectivity: Calculate the ratio of the etch rate of the desired material (e.g., SiO2) to the etch

rate of the underlying or mask material (e.g., Si, SiN, photoresist).

Etch Profile: Analyze the cross-section of the etched features using an SEM to evaluate

anisotropy, bowing, and footing.

Visualizations
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A typical workflow for a dielectric etch process.
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Simplified reaction pathways in a C4F6 plasma for SiO2 etching.

Conclusion
C4F6 is a versatile and effective etchant gas for modern dielectric etch processes. Its ability to

form a controlled polymer layer enables the anisotropic etching of high-aspect-ratio features

with high selectivity to underlying materials. While process parameters need to be carefully

optimized for specific applications, the use of C4F6 offers significant advantages in

performance and environmental impact compared to more traditional fluorocarbon chemistries.

Further research into the complex plasma and surface interactions will continue to refine and

expand the applications of C4F6 in advanced semiconductor manufacturing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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